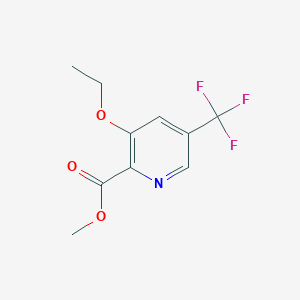
Methyl 3-ethoxy-5-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethoxy-5-(trifluoromethyl)picolinate: is a chemical compound characterized by its molecular structure, which includes a trifluoromethyl group and an ethoxy group attached to a picolinic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-ethoxypyridine-5-carboxylic acid as the starting material.
Esterification: The carboxylic acid group is then converted to its methyl ester form using methanol in the presence of a catalyst like sulfuric acid or an acid chloride reagent.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process, where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industrial processes may employ continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ethoxy group to an ethyl ester.
Reduction: Reduction reactions may involve the reduction of the trifluoromethyl group, although this is less common.
Substitution: Substitution reactions can occur at the picolinate core, where various nucleophiles can replace the ethoxy or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Ethyl esters of the corresponding acids.
Reduction Products: Reduced forms of the trifluoromethyl group.
Substitution Products: Various substituted picolinates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 3-ethoxy-5-(trifluoromethyl)picolinate is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in various diseases, including its use as a precursor in drug synthesis. Industry: The compound is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which Methyl 3-ethoxy-5-(trifluoromethyl)picolinate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and selectivity towards specific enzymes or receptors. The exact molecular pathways depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Methyl 3-ethoxy-5-(trifluoromethyl)aniline: This compound shares a similar structure but differs in the presence of an aniline group instead of a picolinate group.
Methyl 3-ethoxy-5-(trifluoromethyl)pyrazole: Another related compound with a pyrazole core instead of a picolinate core.
Uniqueness: Methyl 3-ethoxy-5-(trifluoromethyl)picolinate is unique due to its combination of the trifluoromethyl group and the picolinate moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
methyl 3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-7-4-6(10(11,12)13)5-14-8(7)9(15)16-2/h4-5H,3H2,1-2H3 |
Clé InChI |
IAKBVEBLKACLTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
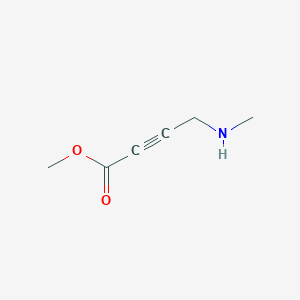
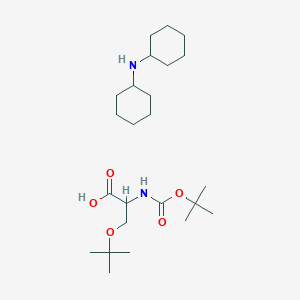
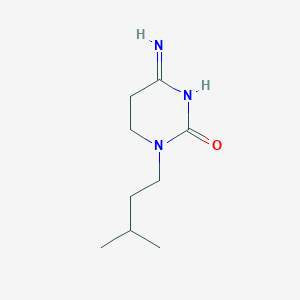
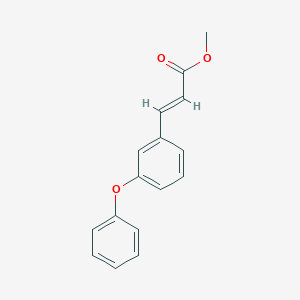
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
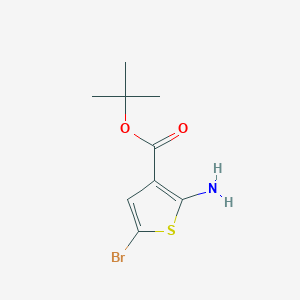
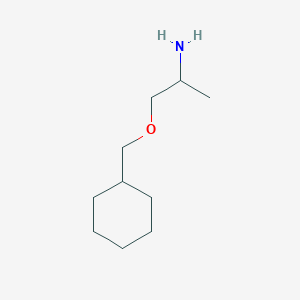
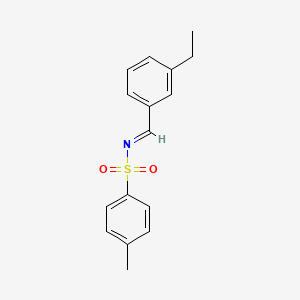
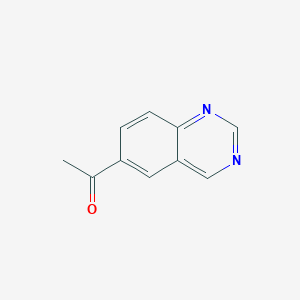
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
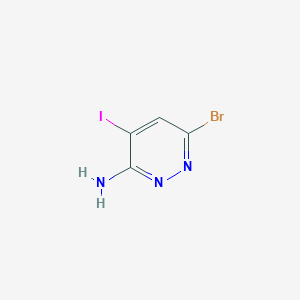
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
